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Compound of Interest

Compound Name: 3-Methyldiphenylamine

Cat. No.: B073706

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyldiphenylamine (also known as N-phenyl-m-toluidine), a significant intermediate in
organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) characteristics, offering essential data for
compound identification, structural elucidation, and quality control.

Spectroscopic Data

The spectroscopic data for 3-Methyldiphenylamine is summarized in the tables below. This
information is critical for the verification and characterization of the compound.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

Table 1: *H NMR Spectroscopic Data for 3-Methyldiphenylamine
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.25-7.05 m 5H (unsubstituted phenyl
ring)
Aromatic protons (m-
~7.00-6.70 m 4H _
tolyl ring)
~5.7 (broad) s 1H N-H proton
2.32 S 3H -CHs protons

Note: The 'H NMR spectrum is complex due to the overlapping signals of the aromatic protons.
The broadness of the N-H signal is characteristic and can be influenced by solvent and
concentration.

Table 2: 3C NMR Spectroscopic Data for 3-Methyldiphenylamine (Predicted)

Chemical Shift (6, ppm) Assighment

~143.5 C (quaternary, C-N of m-tolyl ring)
~142.8 C (quaternary, C-N of phenyl ring)
~139.0 C (quaternary, C-CHs of m-tolyl ring)
~129.2 CH (aromatic)

~121.5 CH (aromatic)

~120.8 CH (aromatic)

~118.0 CH (aromatic)

~117.5 CH (aromatic)

21.5 -CHs

Note: Experimental 3C NMR data for 3-Methyldiphenylamine is not readily available in public
databases. The chemical shifts presented are predicted based on the analysis of similar
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diphenylamine derivatives and typical chemical shift ranges for substituted aromatic
compounds. Actual experimental values may vary slightly.

1.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Table 3: Infrared (IR) Spectroscopy Data for 3-Methyldiphenylamine

Wavenumber (cm~12) Intensity Assignment

~3400 Medium, Sharp N-H Stretch

~3100 - 3000 Medium Aromatic C-H Stretch

~2920 Weak Aliphatic C-H Stretch (-CHs)
~1600, ~1500 Strong Aromatic C=C Ring Stretching
~1315 Strong C-N Stretch

Aromatic C-H Out-of-Plane
~750, ~690 Strong )
Bending

Note: The presence of a sharp N-H stretch around 3400 cm~! is characteristic of a secondary
amine. The strong absorptions in the 1600-1500 cm~1 region are typical for aromatic rings.

1.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data for 3-Methyldiphenylamine (Electron lonization)
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miz Relative Intensity Assighment

183 High [M]* (Molecular lon)
182 Medium [M-H]*

168 Medium [M-CHs]*

91 High [C7H7]* (Tropylium ion)
77 Medium [CeHs]* (Phenyl ion)

Note: The fragmentation pattern is consistent with the structure of 3-Methyldiphenylamine,
showing the loss of a hydrogen atom, a methyl group, and cleavage to form stable aromatic

fragments.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for 3-
Methyldiphenylamine.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 3-Methyldiphenylamine is dissolved in
0.6-0.7 mL of deuterated chloroform (CDCIs). A small amount of tetramethylsilane (TMS) is
added as an internal standard (6 = 0.00 ppm).

e 1H NMR Acquisition:
o Instrument: 400 MHz (or higher) NMR spectrometer.

o Parameters: A standard proton spectrum is acquired with a spectral width of approximately
-2 to 12 ppm. A pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-4 seconds are typically used. 16 to 64 scans are generally sufficient
to obtain a good signal-to-noise ratio.

e 13C NMR Acquisition:
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o Instrument: 100 MHz (or higher, corresponding to the proton frequency) NMR
spectrometer.

o Parameters: A proton-decoupled carbon spectrum is acquired with a spectral width of O to
220 ppm. A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are used.
Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
is required to achieve an adequate signal-to-noise ratio.

2.2. Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: As 3-Methyldiphenylamine is a liquid at room temperature, a thin film of the
sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl)
plates.

o KBr Pellet (for solid samples): If the sample were a solid, a small amount would be ground
with dry KBr powder and pressed into a transparent disk.

e Acquisition:
o Instrument: Fourier Transform Infrared (FTIR) spectrometer.

o Parameters: The spectrum is recorded in the range of 4000 to 400 cm~1. Typically, 16 to
32 scans are co-added to improve the signal-to-noise ratio.

2.3. Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 3-Methyldiphenylamine is prepared in a volatile

organic solvent such as methanol or acetonitrile.
e Acquisition:
o Instrument: Mass spectrometer with an Electron lonization (EI) source.

o Parameters: The sample is introduced into the ion source, often via a direct insertion
probe or after separation by gas chromatography (GC). The molecules are ionized by a
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beam of electrons (typically 70 eV). The mass spectrum is acquired over a mass-to-charge
(m/z) range of approximately 50 to 300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 3-Methyldiphenylamine.
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Caption: General workflow for the spectroscopic analysis of 3-Methyldiphenylamine.

« To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyldiphenylamine: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b073706?utm_src=pdf-body-img
https://www.benchchem.com/product/b073706?utm_src=pdf-body
https://www.benchchem.com/product/b073706#spectroscopic-data-of-3-methyldiphenylamine-nmr-ir-mass-spec
https://www.benchchem.com/product/b073706#spectroscopic-data-of-3-methyldiphenylamine-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b073706#spectroscopic-data-of-3-
methyldiphenylamine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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